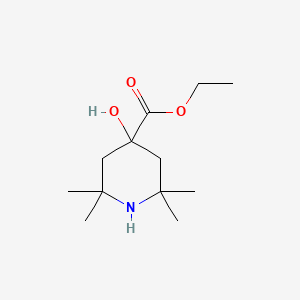
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is a chemical compound known for its stability and unique properties. It is a derivative of piperidine, a heterocyclic amine, and is often used in various scientific and industrial applications due to its ability to act as a radical scavenger and antioxidant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which ensures higher yields and purity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroxide radicals, which are stable and useful in various applications.
Reduction: The compound can be reduced to its corresponding amine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through its ability to scavenge free radicals and inhibit oxidative processes. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative damage . The molecular targets include various enzymes and pathways involved in oxidative stress responses .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): A closely related compound with similar antioxidant properties.
2,2,6,6-Tetramethylpiperidine: Another derivative of piperidine used in similar applications.
Uniqueness
Ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring high solubility and stability .
Propiedades
Número CAS |
54996-01-9 |
|---|---|
Fórmula molecular |
C12H23NO3 |
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
ethyl 4-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-9(14)12(15)7-10(2,3)13-11(4,5)8-12/h13,15H,6-8H2,1-5H3 |
Clave InChI |
VHJOBIBIAZPWBC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(NC(C1)(C)C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


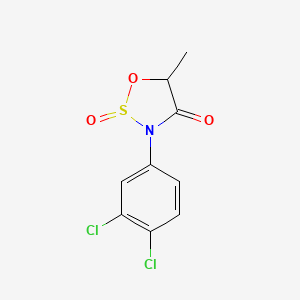
![1-[(Dodecanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14646477.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3-methyl-10-(1-methylpropyl)-](/img/structure/B14646484.png)
![2-[(1H-Indol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14646490.png)
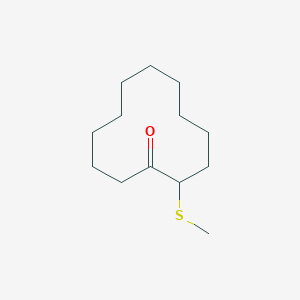
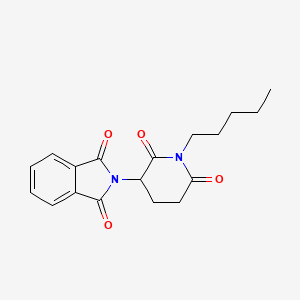
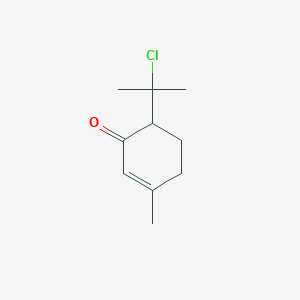
![methyl 2-[(E)-2-(2-methoxycarbonylphenyl)ethenyl]benzoate](/img/structure/B14646506.png)
![9-Azabicyclo[4.2.1]non-7-ene](/img/structure/B14646509.png)
![3-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14646514.png)
![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
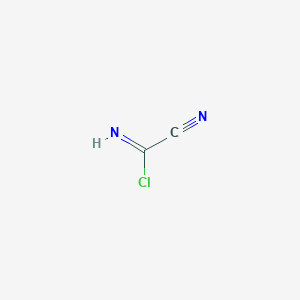
![1-[4-(3-Hydroxyphenyl)-1-nonylpiperidin-4-YL]propan-1-one](/img/structure/B14646544.png)
